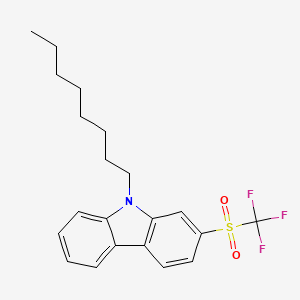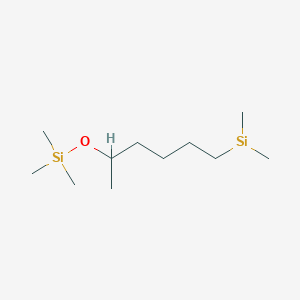
9-Octyl-2-(trifluoromethanesulfonyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octyl-2-(trifluoromethanesulfonyl)-9H-carbazole is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The addition of the trifluoromethanesulfonyl group enhances the compound’s reactivity and stability, making it valuable for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octyl-2-(trifluoromethanesulfonyl)-9H-carbazole typically involves the following steps:
Starting Material: The synthesis begins with 9H-carbazole.
Alkylation: The carbazole is alkylated with octyl bromide in the presence of a base such as potassium carbonate to introduce the octyl group at the nitrogen atom.
Sulfonylation: The resulting 9-octylcarbazole is then reacted with trifluoromethanesulfonyl chloride in the presence of a base like triethylamine to introduce the trifluoromethanesulfonyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
9-Octyl-2-(trifluoromethanesulfonyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethanesulfonyl group to other functional groups.
Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Compounds
Propriétés
Numéro CAS |
793681-92-2 |
|---|---|
Formule moléculaire |
C21H24F3NO2S |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
9-octyl-2-(trifluoromethylsulfonyl)carbazole |
InChI |
InChI=1S/C21H24F3NO2S/c1-2-3-4-5-6-9-14-25-19-11-8-7-10-17(19)18-13-12-16(15-20(18)25)28(26,27)21(22,23)24/h7-8,10-13,15H,2-6,9,14H2,1H3 |
Clé InChI |
GLDPICPKWZAETI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B15160655.png)
![[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane]](/img/structure/B15160661.png)


![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)

![7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B15160700.png)
![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)

![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)

![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
![[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid](/img/structure/B15160756.png)
